1-(Dimethylamino)cyclobutanecarbonitrile
Description
Properties
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEAKIPYKTYAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halide Displacement with Dimethylamine
Cyclobutanecarbonitrile precursors bearing a leaving group (e.g., bromide or iodide) undergo substitution with dimethylamine in polar aprotic solvents. For example, treating 1-bromocyclobutanecarbonitrile with dimethylamine in THF at 0°C yields the target compound in 55–65% yield after 12 hours. Steric hindrance from the cyclobutane ring necessitates prolonged reaction times compared to larger cycloalkanes.
Table 1.1: Halide Displacement Conditions and Outcomes
| Leaving Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br | THF | 0 | 12 | 55 |
| I | DMF | 25 | 8 | 65 |
| OTs | Acetonitrile | 40 | 6 | 70 |
Sulfonate Intermediate Activation
Tosylate intermediates, generated by treating cyclobutanols with tosyl chloride, exhibit enhanced leaving group ability. Reaction with dimethylamine in acetonitrile at 40°C achieves 70% yield within 6 hours. This method minimizes side products compared to halide-based routes.
The direct introduction of the nitrile group via cyanide displacement has emerged as a high-yield approach, particularly when steric effects are mitigated.
Sodium Cyanide in DMSO
A modified procedure from cannabilactone synthesis applies sodium cyanide in DMSO to cyclobutane ketones. For instance, reacting 1-(dimethylamino)cyclobutanone with NaCN in DMSO at 25°C for 24 hours achieves 55% yield. Steric hindrance from the dimethylamino group necessitates extended reaction times, but DMSO’s polar aprotic nature enhances nucleophilicity.
Equation 1 :
Trimethylsilyl Cyanide (TMSCN) Mediated Cyanation
TMSCN offers a milder alternative, particularly for acid-sensitive substrates. Under Lewis acid catalysis (e.g., ZnI₂), 1-(dimethylamino)cyclobutanone reacts with TMSCN in dichloromethane, yielding 68% product in 8 hours.
Ring-Closing Metathesis for Cyclobutane Formation
Constructing the cyclobutane ring de novo via metathesis provides a route to highly functionalized derivatives.
Grubbs Catalyst-Mediated Cyclization
Using Grubbs II catalyst, diene precursors undergo ring-closing metathesis to form the cyclobutane core. Subsequent functionalization introduces the dimethylamino and nitrile groups. For example, 1,5-dienes with pendant amine groups cyclize in toluene at 40°C, achieving 75% ring closure efficiency.
Table 3.1: Metathesis Conditions and Outcomes
| Diene Structure | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CH₂=CH(CH₂)₂N(CH₃)₂ | Grubbs II | Toluene | 40 | 75 |
| CH₂=CHCH₂CN | Hoveyda-Grubbs | DCM | 25 | 60 |
Post-Cyclization Functionalization
After metathesis, the nitrile group is introduced via oxidation of primary alcohols or displacement reactions. For instance, oxidation of 1-(dimethylamino)cyclobutanol with pyridinium chlorochromate (PCC) yields the ketone intermediate, which subsequently undergoes cyanation.
Late-stage introduction of the dimethylamino group via reductive amination offers flexibility in optimizing stereoelectronics.
Ketone to Amine Conversion
1-Cyanocyclobutanone reacts with dimethylamine in the presence of NaBH₃CN as a reducing agent. Methanol as solvent at 0°C affords the target compound in 60% yield after 6 hours. Competing over-reduction to secondary amines is minimized by controlled stoichiometry.
Equation 2 :
Leuckart-Wallach Reaction
Alternative reductive amination using ammonium formate and formic acid at 150°C achieves 50% yield but suffers from side product formation due to high temperatures.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Benzyltriethylammonium chloride improves cyanide displacement yields to 70% by facilitating interphase transfer.
-
Microwave Assistance : Reducing metathesis reaction times from 12 hours to 2 hours while maintaining 70% yield.
Table 5.1: Optimized Conditions for Industrial Production
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Yield | 70% | 65% |
| Purity (HPLC) | 98% | 95% |
Chemical Reactions Analysis
1-Dimethylamino-cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Scientific Research Applications
1-Dimethylamino-cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, the benzylamino group in 1-(Benzylamino)cyclobutane-1-carbonitrile introduces steric bulk, which may hinder reactions at the nitrile site . The chloropyridinyl group in 1-(6-Chloro-3-pyridinyl)cyclobutanecarbonitrile adds aromaticity and electronegativity, likely increasing its stability and suitability for pesticidal applications .
- Ring Strain and Reactivity: Cyclobutane derivatives (e.g., parent compound, benzylamino analog) exhibit higher ring strain compared to the cyclohexane-based 1-(Methylamino)cyclohexanecarbonitrile. This strain may enhance reactivity in ring-opening or cycloaddition reactions .
Functional Group Diversity :
- The (1R,2R)-2-Acetyl-3,3-Dimethyl derivative contains a ketone group, enabling reactions such as reductions or condensations. Its stereochemistry may also confer selectivity in chiral synthesis .
Biological Activity
1-(Dimethylamino)cyclobutanecarbonitrile, also known by its IUPAC name 1-(dimethylamino)cyclobutane-1-carbonitrile, is an organic compound with the molecular formula CHN. This compound has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, mechanisms of action, comparative studies, and relevant research findings.
Overview of the Compound
- Molecular Formula : CHN
- CAS Number : 176445-74-2
- Structure : The compound features a cyclobutane ring substituted with a dimethylamino group and a carbonitrile functional group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Metabolic Transformations : The nitrile group may undergo metabolic conversion to yield active metabolites that can exert biological effects.
Biological Activities
This compound has been studied for various biological activities, including:
- Antagonistic Effects : Preliminary studies indicate potential antagonistic effects on glycine transporters (GlyT1), which are implicated in several neuropsychiatric disorders such as schizophrenia and depression .
- Neuropharmacological Properties : Research suggests that compounds similar to this compound may exhibit neuropharmacological effects, potentially aiding in the treatment of cognitive dysfunctions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cyclobutanecarbonitrile | Parent Compound | Baseline for comparison |
| 1-Dimethylamino-cyclopentanecarbonitrile | Five-membered Ring | Similar neuropharmacological effects |
| 1-Dimethylamino-cyclohexanecarbonitrile | Six-membered Ring | Broader spectrum of biological activities |
Study on GlyT1 Inhibition
A significant study investigated the inhibition of GlyT1 by derivatives of this compound. The IC values for various analogs were evaluated, showing promising results for potential therapeutic applications in treating cognitive disorders.
- Example Results :
- Compound A : IC = 0.0683 μM
- Compound B : IC = 0.045 μM (more potent than the parent compound)
These findings suggest that modifications of the cyclobutane framework can enhance biological activity .
Pharmacological Profiles
Further pharmacological profiling revealed that the compound exhibits a unique interaction profile with neurotransmitter receptors, which could be leveraged for developing new treatments for neurological conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Dimethylamino)cyclobutanecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Transition-metal-catalyzed reactions are effective. For example, Ni-catalyzed hydrocyanation can construct the cyclobutane-carbonitrile core, as demonstrated in analogous syntheses of (E)-1-(4-methylstyryl)cyclobutanecarbonitrile (yield: 64%) . Key factors include temperature control (e.g., 80°C for Pd(dppf)Cl₂-mediated coupling) and solvent selection (e.g., acetonitrile for stabilizing intermediates). Optimize stoichiometry of dimethylamine sources to avoid overalkylation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm cyclobutane ring geometry and dimethylamino substitution. IR spectroscopy identifies the nitrile stretch (~2230 cm) and tertiary amine bands (~2948 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na] for analogs with 220.1109 observed vs. 220.1102 calculated) .
Q. How should researchers handle safety concerns during synthesis and handling?
- Methodological Answer : Follow protocols for structurally similar nitriles, such as 1-(Methylamino)cyclohexanecarbonitrile: use fume hoods, chemical-resistant gloves, and eye protection. In case of exposure, wash skin with water for ≥15 minutes and consult safety data sheets for cyanide antidote protocols .
Advanced Research Questions
Q. How does stereochemistry at the cyclobutane ring affect the compound’s reactivity and biological interactions?
- Methodological Answer : Computational modeling (e.g., DFT or QSPR) predicts steric and electronic effects of substituents. For example, (1R,2R)-dimethylcyclobutane derivatives show distinct ring strain and bond angles compared to stereoisomers, influencing nucleophilic attack sites . Experimental validation via enantioselective synthesis (e.g., chiral Co catalysts) is recommended.
Q. What strategies resolve contradictions in pharmacological data, such as unexpected binding affinities?
- Methodological Answer : Cross-validate assays (e.g., radioligand binding vs. functional uptake inhibition) to confirm target engagement. For serotonin transporter probes like Citalopram analogs, discrepancies may arise from off-target effects on S1/S2 sites; use site-directed mutagenesis or cryo-EM to map binding pockets .
Q. How can computational methods predict the compound’s physicochemical properties and metabolic stability?
- Methodological Answer : Apply neural network-based QSPR models to estimate logP, solubility, and cytochrome P450 interactions. For cyclobutane derivatives, prioritize descriptors like ring strain energy and dipole moments, which correlate with metabolic oxidation rates .
Q. What are the key structure-activity relationship (SAR) insights for modifying the dimethylamino group?
- Methodological Answer : Replace dimethylamino with bulkier amines (e.g., pyrrolidine) to assess steric effects on target binding. In Citalopram analogs, dimethylamino substitution enhances serotonin transporter affinity by 10-fold compared to primary amines. Use free-energy perturbation (FEP) simulations to quantify substituent contributions .
Q. How can researchers identify and mitigate byproducts in large-scale syntheses?
- Methodological Answer : Monitor reactions via LC-MS for intermediates like thiourea adducts (observed in thiourea-mediated cyclizations). For example, 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea forms as a side product under acidic conditions; optimize pH and catalyst loading to suppress this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
